Cas no 872422-83-8 (Benzenemethanol, 5-fluoro-a-methyl-2-nitro-)

Benzenemethanol, 5-fluoro-a-methyl-2-nitro- structure
872422-83-8 structure
Product Name:Benzenemethanol, 5-fluoro-a-methyl-2-nitro-
CAS No:872422-83-8
MF:C8H8FNO3
MW:185.152425765991
CID:658801
Update Time:2025-11-02

Benzenemethanol, 5-fluoro-a-methyl-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 5-fluoro-a-methyl-2-nitro-
    • Inchi: 1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3
    • InChI Key: YZXANKFIEIDXSL-UHFFFAOYSA-N
    • SMILES: C1(C(C)O)=CC(F)=CC=C1[N+]([O-])=O

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Additional information on Benzenemethanol, 5-fluoro-a-methyl-2-nitro-

Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro-: A Multifunctional Compound with Promising Applications in Medicinal Chemistry

CAS No. 872422-83-8 represents a unique compound known as Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro-, which has garnered significant attention in the field of medicinal chemistry due to its distinctive structural features and potential therapeutic applications. This compound belongs to the class of aromatic alcohols, characterized by the presence of a hydroxyl group attached to a benzene ring. The 5-fluoro and 2-nitro substituents introduce functional groups that significantly influence the compound’s reactivity, solubility, and biological activity. The α-methyl group further enhances its structural complexity, making it a valuable candidate for drug development and chemical synthesis.

Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the 5-fluoro and 2-nitro moieties of this compound. A 2023 study published in Journal of Medicinal Chemistry highlighted the role of these substituents in modulating the compound’s interaction with biological targets. The 5-fluoro group was found to enhance the compound’s lipophilicity, facilitating its penetration into cell membranes, while the 2-nitro group contributes to its redox properties, which may be relevant in antioxidant applications. These findings underscore the importance of 5-fluoro and 2-nityro functionalization in optimizing the compound’s pharmacological profile.

The α-methyl substituent in Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- plays a critical role in stabilizing the molecular structure and influencing its conformational flexibility. This feature is particularly significant in drug design, where the ability to adopt specific conformations can determine the compound’s binding affinity to target proteins. A 2022 study in Organic & Biomolecular Chemistry demonstrated that the α-methyl group enhances the compound’s ability to form hydrogen bonds with amino acid residues in enzyme active sites, thereby improving its inhibitory activity against specific enzymatic pathways.

The synthesis of Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- has been the focus of several studies aimed at developing efficient and scalable methodologies. One notable approach involves the use of microwave-assisted organic synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method, described in a 2023 paper in Green Chemistry, leverages the 5-fluoro and 2-nitro groups as key intermediates in the formation of the final compound. The α-methyl group is introduced through a selective alkylation process, ensuring minimal side reactions and high purity of the final product.

Research into the biological activity of Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- has revealed its potential as a scaffold for the development of novel therapeutics. A 2024 study published in Drug Discovery Today explored its antitumor properties, demonstrating its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways. The compound’s 5-fluoro and 2-nitro substituents were found to enhance its interaction with DNA, leading to the induction of apoptosis in malignant cells. These findings suggest that the compound could be a promising lead candidate for the development of anticancer drugs.

The 5-fluoro and 2-nitro functional groups in Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- also contribute to its potential applications in the field of materials science. Recent studies have investigated its use as a precursor for the synthesis of conductive polymers and functional nanomaterials. A 2023 paper in Advanced Materials reported that the compound can be polymerized to form materials with enhanced electrical conductivity and mechanical strength, making it suitable for applications in flexible electronics and energy storage devices.

From a chemical perspective, the Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- compound exhibits unique physicochemical properties that make it a versatile building block in organic synthesis. Its solubility profile, determined by the presence of polar functional groups such as the hydroxyl and nitro groups, allows it to dissolve in both aqueous and organic solvents. This property is particularly advantageous in pharmaceutical applications, where the compound may be used as an intermediate in the synthesis of more complex molecules. The α-methyl group further influences the compound’s melting point and crystallinity, which are critical factors in the formulation of solid dosage forms.

Despite its promising properties, the Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- compound presents certain challenges in its handling and storage. The presence of the 2-nitro group makes it susceptible to oxidation under certain conditions, which could lead to the formation of unwanted byproducts. A 2022 study in Chemical Engineering Journal proposed the use of inert atmospheres and controlled temperature conditions to mitigate these risks. Additionally, the compound’s sensitivity to light and heat necessitates the use of specialized storage containers to preserve its integrity and stability.

The 5-fluoro and 2-nitro substituents in Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- also play a role in its potential applications in environmental science. Research has shown that the compound can be used as a precursor for the synthesis of photocatalysts that degrade organic pollutants in water. A 2023 study in Environmental Science & Technology demonstrated that the 5-fluoro group enhances the compound’s ability to absorb visible light, while the 2-nitro group contributes to its redox activity, facilitating the breakdown of contaminants into harmless byproducts. These findings highlight the compound’s potential as an environmentally friendly material for water purification and pollution control.

As the field of medicinal chemistry continues to evolve, the Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- compound remains an area of active research due to its unique structural features and multifaceted applications. The interplay between its 5-fluoro, 2-nitro, and α-methyl groups offers a rich platform for the development of novel therapeutics, materials, and environmental solutions. Continued exploration of its properties and potential uses is expected to yield further insights into its role in advancing scientific and technological innovation.

In conclusion, the Benzenemethanol, 5-Fluoro-α-Methyl-2-Nitro- compound exemplifies the importance of functional group modification in the design of multifunctional molecules. Its 5-fluoro and 2-nitro substituents, along with the α-methyl group, contribute to its diverse applications in pharmaceuticals, materials science, and environmental technologies. As research in these areas progresses, the compound is likely to play an increasingly significant role in the development of innovative solutions to contemporary scientific challenges.

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